

Measuring Intracellular Fe(II) with RhoNox-1: Application Notes and Protocols

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Compound of Interest

Compound Name:	RhoNox-1
Cat. No.:	B14079859

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Introduction

The precise measurement of intracellular labile iron pools is critical for understanding cellular metabolism, oxidative stress, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. The ferrous ion (Fe(II)) is a particularly important component of this pool, participating in Fenton chemistry that can lead to the generation of reactive oxygen species. **RhoNox-1** is a highly selective fluorescent probe designed for the specific detection of Fe(II) in living cells. Its "turn-on" fluorescent response upon reacting with Fe(II) provides a direct and sensitive method for quantifying this labile iron species. These application notes provide a comprehensive guide to using **RhoNox-1** for the measurement of intracellular Fe(II).

Principle of Detection

RhoNox-1 is designed based on a rhodamine B scaffold, a strongly fluorescent dye.^[1] In its native state, one of the tertiary amine groups of the rhodamine B structure is N-oxidized.^[1] This N-oxide modification leads to a disruption of the π -conjugation and induces fluorescence quenching through mechanisms such as photo-induced electron transfer (PET) and twisted intramolecular charge transfer (TICT).^{[1][2]} As a result, **RhoNox-1** is initially non-fluorescent.

Upon selective reaction with intracellular Fe(II), the N-oxide group is deoxygenated, regenerating the highly fluorescent rhodamine B structure.^{[1][2]} This irreversible reaction results in a significant "turn-on" fluorescent signal, with an orange-red emission that can be

readily detected using fluorescence microscopy or flow cytometry.[\[3\]](#)[\[4\]](#) The key advantage of **RhoNox-1** is its high selectivity for Fe(II) over other metal ions, including the ferric ion (Fe(III)), ensuring specific detection of the catalytically active form of iron.[\[1\]](#)

Quantitative Data

The following tables summarize the key quantitative properties of the **RhoNox-1** probe.

Table 1: Spectroscopic and Physicochemical Properties of **RhoNox-1**

Property	Value	Reference
Molecular Formula	$C_{28}H_{30}N_2O_4$	[5]
Molecular Weight	458.55 g/mol	[5]
Excitation Wavelength (Ex)	~540 nm	[3] [4] [5] [6]
Emission Wavelength (Em)	~575 nm	[3] [4] [5] [6]
Quantum Yield (quenched)	0.01	[1]
Quantum Yield (Rhodamine B)	> 0.8	[1]
Fluorescence Enhancement	~30-fold	[1] [7]
Subcellular Localization	Golgi Apparatus	[3] [4] [8] [9]

Table 2: Recommended Working Concentrations and Incubation Times

Application	Recommended Concentration	Incubation Time	Temperature
Cell Staining (general)	1-10 μ M	5-30 minutes	Room Temperature or 37°C
Fluorescence Microscopy	5 μ M	1 hour	37°C
Flow Cytometry	1-10 μ M	5-30 minutes	Room Temperature

Experimental Protocols

Reagent Preparation

1.1. RhoNox-1 Stock Solution (1 mM)

- Materials:
 - **RhoNox-1** (50 µg)
 - Anhydrous Dimethyl Sulfoxide (DMSO) of high purity.[10]
- Procedure:
 - Bring the vial of **RhoNox-1** to room temperature before opening.
 - Add 110 µL of anhydrous DMSO to the 50 µg of **RhoNox-1** to create a 1 mM stock solution.[3][4][5]
 - Vortex briefly to ensure the powder is fully dissolved.
- Storage:
 - Store the stock solution at -20°C or -80°C, protected from light.[5][8] It is recommended to aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

1.2. RhoNox-1 Working Solution (1-10 µM)

- Materials:
 - 1 mM **RhoNox-1** stock solution
 - Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Procedure:
 - On the day of the experiment, dilute the 1 mM **RhoNox-1** stock solution to the desired final concentration (typically between 1-10 µM) using serum-free cell culture medium or PBS.[3][4][5][6]

- The final concentration should be optimized for the specific cell type and experimental conditions.

Staining Protocol for Adherent Cells

- Materials:
 - Adherent cells cultured on sterile coverslips or in glass-bottom dishes.
 - **RhoNox-1** working solution (1-10 μ M).
 - Serum-free cell culture medium or PBS for washing.
- Procedure:
 - Remove the culture medium from the cells.
 - Wash the cells once with serum-free medium or PBS.
 - Add the **RhoNox-1** working solution to the cells, ensuring the entire surface is covered.^[4] ^[6] For cells on a coverslip in a 6-well plate, 100 μ L is typically sufficient.^{[3][4][6]}
 - Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.^{[3][4]} ^[6] Incubation time can be optimized as needed.
 - Remove the **RhoNox-1** working solution.
 - Wash the cells twice with serum-free medium or PBS for 5 minutes each time to remove any excess probe.^{[3][4][6]}
 - The cells are now ready for imaging using a fluorescence microscope.

Staining Protocol for Suspension Cells

- Materials:
 - Suspension cells in culture.
 - **RhoNox-1** working solution (1-10 μ M).

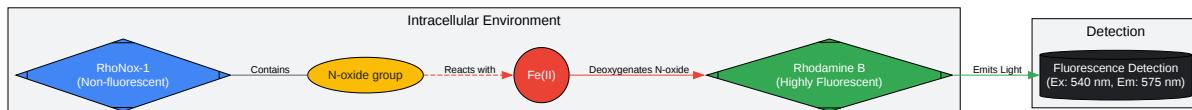
- PBS for washing.
- Centrifuge.
- Procedure:
 - Count the cells and adjust the density to approximately 1×10^6 cells/mL.[3][4][6]
 - Centrifuge the cell suspension at 400-1000 g for 3-5 minutes and discard the supernatant.[3][4][6]
 - Wash the cells twice with PBS, centrifuging and resuspending the pellet each time.[3][4][6]
 - Resuspend the cell pellet in 1 mL of the **RhoNox-1** working solution.[3][4][6]
 - Incubate the cells for 5-30 minutes at room temperature, protected from light.[3][4][6]
 - Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[3][4][6]
 - Wash the cells twice with PBS.[3][4][6]
 - Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[3][4][6]

Imaging and Data Analysis

- Fluorescence Microscopy:
 - Observe the stained cells using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation ~540 nm, Emission ~575 nm).
 - Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity is directly proportional to the intracellular Fe(II) concentration.
- Flow Cytometry:
 - Analyze the stained cells using a flow cytometer with excitation and emission channels suitable for detecting the **RhoNox-1** signal.

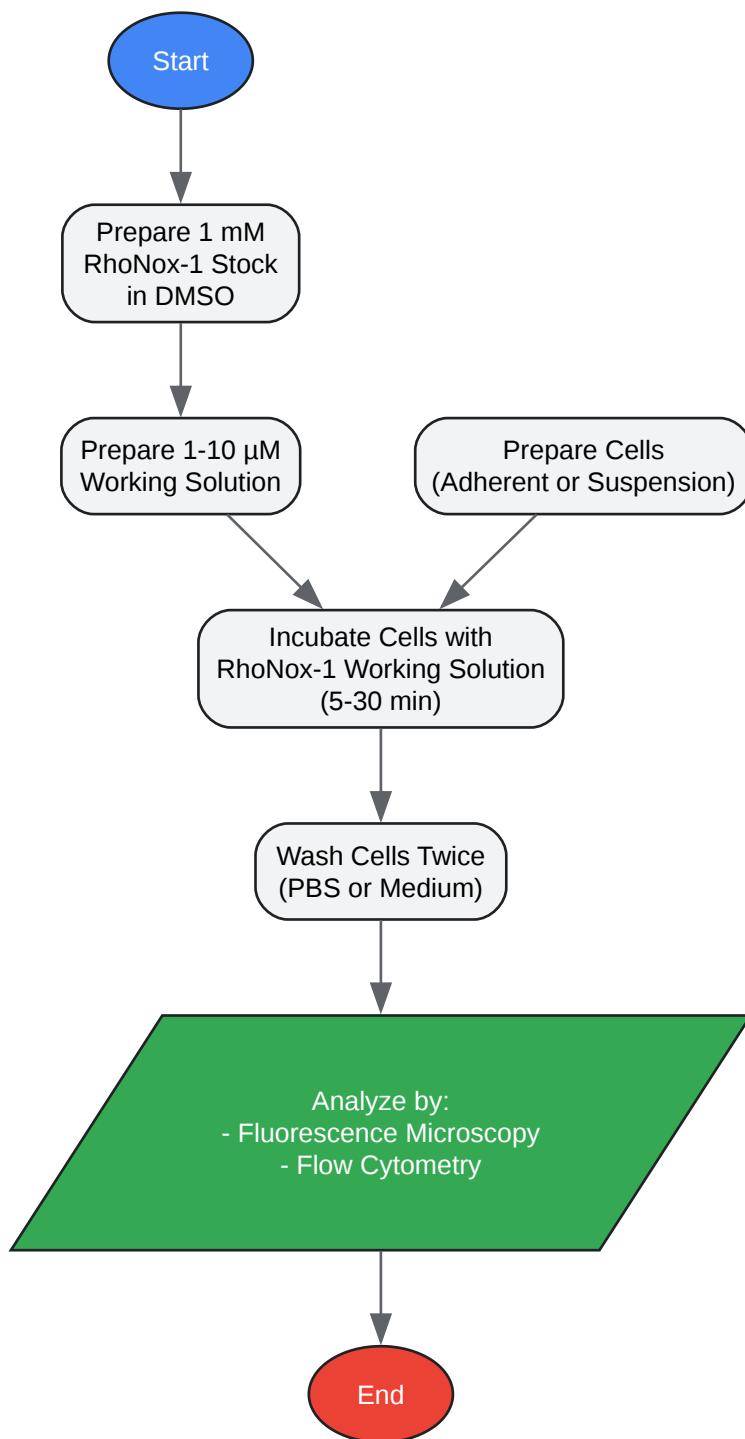
- The shift in the fluorescence intensity of the cell population can be used to quantify changes in intracellular Fe(II) levels.

Visualizations



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Caption: Mechanism of **RhoNox-1** activation by Fe(II).



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Caption: General experimental workflow for using **RhoNox-1**.

Troubleshooting

- High background fluorescence:
 - Ensure the use of high-purity, anhydrous DMSO for preparing the stock solution. Degraded DMSO can increase background signals.[10]
 - Thoroughly wash the cells after staining to remove any unbound probe.
 - Optimize the probe concentration; lower concentrations may reduce background.
- Low or no signal:
 - Confirm the presence of labile Fe(II) in your cell model. Consider using a positive control, such as treating cells with a known iron source like ferric ammonium citrate (FAC), which increases the intracellular labile iron pool.
 - Ensure the fluorescence microscope or flow cytometer is set to the correct excitation and emission wavelengths.
 - Check the age and storage conditions of the **RhoNox-1** stock solution.

Conclusion

RhoNox-1 is a powerful and selective tool for the detection and quantification of intracellular Fe(II). By following the provided protocols and considering the key parameters, researchers can obtain reliable and reproducible data on the dynamics of labile ferrous iron in a variety of cellular contexts, aiding in the investigation of iron metabolism and its role in health and disease.

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